molecular formula C5BrCl4N B3064868 4-Bromo-2,3,5,6-tetrachloropyridine CAS No. 23995-94-0

4-Bromo-2,3,5,6-tetrachloropyridine

Cat. No.: B3064868
CAS No.: 23995-94-0
M. Wt: 295.8 g/mol
InChI Key: VKEHZUUPYAGIST-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrachloropyridine is a halogenated pyridine derivative with the molecular formula C5BrCl4N. This compound is known for its significant reactivity due to the presence of multiple halogen atoms, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5,6-tetrachloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2,3,5,6-tetrachloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound is highly reactive towards nucleophiles due to the electron-withdrawing effects of the halogen atoms.

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds by reacting this compound with boronic acids.

    Reduction: The compound can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene are typical.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran is a standard reducing agent.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

    Reduction: Partially or fully dehalogenated pyridine derivatives.

Scientific Research Applications

4-Bromo-2,3,5,6-tetrachloropyridine is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Employed in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetrachloropyridine involves its reactivity towards nucleophiles and its ability to undergo various substitution reactions. The electron-deficient nature of the pyridine ring, due to the presence of multiple halogen atoms, makes it highly susceptible to nucleophilic attack . This reactivity is exploited in the synthesis of various derivatives and in cross-coupling reactions to form new carbon-carbon bonds .

Comparison with Similar Compounds

    2,3,5,6-Tetrachloropyridine: Shares similar reactivity and is used as a precursor in the synthesis of 4-Bromo-2,3,5,6-tetrachloropyridine.

    Pentachloropyridine: Another halogenated pyridine with broader applications in organic synthesis.

    2,3,5-Trichloropyridine: Less halogenated but still reactive towards nucleophiles.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in various chemical transformations.

Properties

IUPAC Name

4-bromo-2,3,5,6-tetrachloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrCl4N/c6-1-2(7)4(9)11-5(10)3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEHZUUPYAGIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrCl4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404526
Record name 4-bromo-2,3,5,6-tetrachloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23995-94-0
Record name 4-bromo-2,3,5,6-tetrachloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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